N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
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Overview
Description
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, methylsulfonyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide through the reaction of glycine with an appropriate amine.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives.
Incorporation of the Chloro and Fluoro Groups: The chloro and fluoro groups are introduced through halogenation reactions, typically using reagents such as thionyl chloride and fluorinating agents.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonation reactions, using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives for nucleophilic substitution, thionyl chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
- N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-ethoxyphenyl)glycinamide
Uniqueness
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methylsulfonyl group contributes to its solubility and stability, while the phenoxy group provides additional sites for chemical modification.
Properties
Molecular Formula |
C21H18ClFN2O4S |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-30(27,28)25(15-11-12-18(23)17(22)13-15)14-21(26)24-19-9-5-6-10-20(19)29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
BYDGNAHSTWMMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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